![molecular formula C19H26N4O3 B2692723 N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361823-91-6](/img/structure/B2692723.png)
N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as MP-10, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 is a selective inhibitor of the protein-protein interaction between the oncoprotein MDM2 and the tumor suppressor protein p53, which is a crucial pathway for cancer cell proliferation and survival.
Mecanismo De Acción
The mechanism of action of N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide involves the disruption of the MDM2-p53 interaction, which is a crucial pathway for cancer cell survival. MDM2 is an oncoprotein that negatively regulates p53 by promoting its degradation and inhibiting its transcriptional activity. This compound binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53, and prevents the formation of the MDM2-p53 complex. This leads to the stabilization and activation of p53, which induces cell cycle arrest, apoptosis, and senescence in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells in vitro and in vivo. Moreover, this compound has also been shown to inhibit tumor growth and metastasis in animal models of cancer. This compound has also been investigated for its potential effects on normal cells and tissues. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has several advantages for lab experiments, such as its high potency and selectivity for the MDM2-p53 interaction, which allows for the investigation of the p53 pathway in cancer cells. Moreover, this compound has a well-defined mechanism of action, which facilitates the interpretation of the results. However, this compound also has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Moreover, this compound may have off-target effects on other proteins, which may complicate the interpretation of the results.
Direcciones Futuras
N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has several potential future directions for scientific research. One direction is the investigation of the combination of this compound with other anticancer drugs to enhance its therapeutic efficacy and overcome drug resistance. Another direction is the investigation of the potential applications of this compound in other diseases, such as neurodegenerative disorders and viral infections. Moreover, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential side effects on normal cells and tissues.
Métodos De Síntesis
The synthesis of N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide involves a multistep process that starts with the reaction of 2-bromopyridine with morpholine to form 2-bromo-6-morpholinopyridine. This intermediate is then reacted with 2-formylphenylboronic acid to form 2-(6-morpholin-4-ylpyridin-2-yl)benzaldehyde. The final step involves the reaction of 2-(6-morpholin-4-ylpyridin-2-yl)benzaldehyde with 4-carbamoylpiperidine-1-prop-2-en-1-one in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the MDM2-p53 interaction by this compound leads to the activation of the p53 pathway, which induces cell cycle arrest, apoptosis, and senescence in cancer cells. This compound has shown promising results in preclinical studies as a single agent or in combination with other anticancer drugs. Moreover, this compound has also been investigated for its potential applications in other diseases, such as neurodegenerative disorders and viral infections.
Propiedades
IUPAC Name |
N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-2-18(24)23-8-6-15(7-9-23)19(25)20-14-16-4-3-5-17(21-16)22-10-12-26-13-11-22/h2-5,15H,1,6-14H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHQTWKRNVRLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCC2=NC(=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

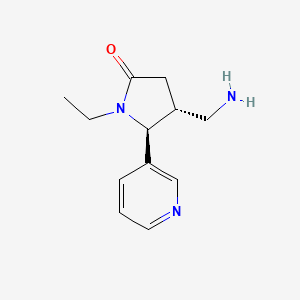
![1-tert-butyl-3-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2692641.png)
![4-(2,6-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2692643.png)
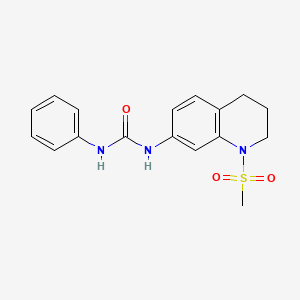
![4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole](/img/structure/B2692645.png)
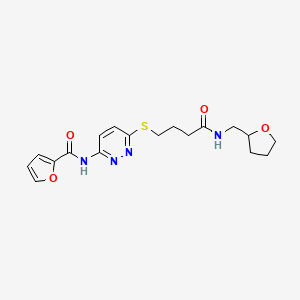
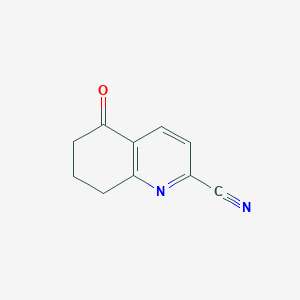
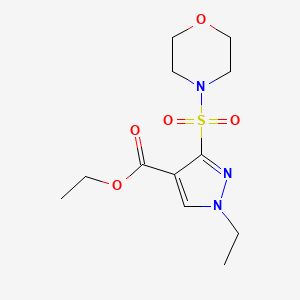
![N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
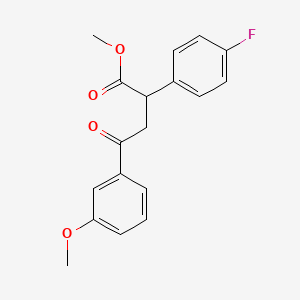
![2-[1-(4-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2692658.png)
![2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2692660.png)
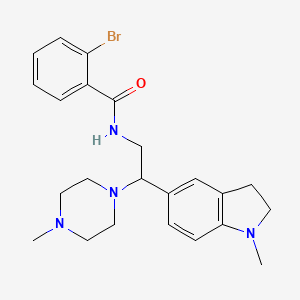
![3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2692663.png)